molecular formula C19H29N3O B7928762 (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide

(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide

Cat. No.: B7928762
M. Wt: 315.5 g/mol
InChI Key: WWKWDFDVFDZMQR-OOHWJJMZSA-N
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Description

(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a benzyl group, and a cyclohexyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the cyclopropyl and cyclohexyl intermediates, followed by their coupling with the benzyl group

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-butyramide
  • (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-valeramide

Uniqueness

(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical and biological properties compared to similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

(2S)-2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-14(20)19(23)21-16-7-9-17(10-8-16)22(18-11-12-18)13-15-5-3-2-4-6-15/h2-6,14,16-18H,7-13,20H2,1H3,(H,21,23)/t14-,16?,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKWDFDVFDZMQR-OOHWJJMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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